molecular formula C13H13NO3S B1586323 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone CAS No. 106058-85-9

1-(1-Tosyl-1h-pyrrol-3-yl)ethanone

Cat. No.: B1586323
CAS No.: 106058-85-9
M. Wt: 263.31 g/mol
InChI Key: NDOSNRLQNYYVKV-UHFFFAOYSA-N
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Description

1-(1-Tosyl-1h-pyrrol-3-yl)ethanone is a chemical compound with the molecular formula C13H13NO3S and a molecular weight of 263.32 g/mol . It is also known by its IUPAC name, 1-{1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl}ethanone . This compound is characterized by the presence of a tosyl group attached to a pyrrole ring, which imparts unique chemical properties and reactivity.

Scientific Research Applications

1-(1-Tosyl-1h-pyrrol-3-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Precautionary measures include avoiding breathing dust, fume, gas, mist, spray, vapors (P261), and washing hands thoroughly after handling (P264) .

Preparation Methods

The synthesis of 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone typically involves the tosylation of a pyrrole derivative. One common method involves the reaction of 1H-pyrrole-3-carbaldehyde with p-toluenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and typically requires a solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

1-(1-Tosyl-1h-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Mechanism of Action

The mechanism of action of 1-(1-Tosyl-1h-pyrrol-3-yl)ethanone is not fully understood. its biological effects are believed to be mediated through interactions with specific molecular targets and pathways. The tosyl group and pyrrole ring may interact with enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

1-(1-Tosyl-1h-pyrrol-3-yl)ethanone can be compared with other tosylated pyrrole derivatives, such as:

    1-(Phenylsulfonyl)pyrrole: Similar structure but with a phenyl group instead of a tosyl group.

    (5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl)boronic acid: Contains a boronic acid group, making it useful in Suzuki coupling reactions.

    (3-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid: Another boronic acid derivative with different substitution patterns.

Properties

IUPAC Name

1-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-10-3-5-13(6-4-10)18(16,17)14-8-7-12(9-14)11(2)15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOSNRLQNYYVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372242
Record name 1-tosyl-3-acetylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106058-85-9
Record name 1-tosyl-3-acetylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The synthesis of 1-(N-tosyl)-3-(hydroxyethyl)pyrrole was carried out as described by Korri-Youssoufi et al., Materials Science and Engineering C15 (2001) 265-268. In a first step, 1-(N-tosyl) pyrrole was synthesized from pyrrole using tosyl chloride in the presence of a strong base, potassium tert-butoxide. Next, acylation of the 1-(N-tosyl)pyrrole with acetic anhydride made it possible to obtain 1-tosyl-3-acetylpyrrole, which was converted to methyl 2-[3-(1-N-tosylpyrrole)]acetate by oxidative transposition, using thallium nitrate in the presence of montmorillonite. Reduction under mild conditions with borane dimethyl sulfide gave the desired product, 1-(N-tosyl)-3-(hydroxyethyl)pyrrole. The overall yield of the reaction was 21.8%.
[Compound]
Name
1-(N-tosyl)-3-(hydroxyethyl)pyrrole
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
1-(N-tosyl) pyrrole
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0 (± 1) mol
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reactant
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
Name
1-(N-tosyl)pyrrole
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0 (± 1) mol
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

In a 1-liter three-neck flask fitted with a thermometer, a 50 cm3 funnel and a condenser with calcium chloride guard, 500 cm3 of dichloromethane and 80 g anhydrous aluminum chloride (600 mmoles) were added. 30 cm3 of acetic anhydride (320 mmoles) was dropwise added. The solution was stirred during 10 minutes. Then a 60 cm3 of dichloromethane solution containing 27 g of 1-tosyl pyrrole 1 (122 mmoles) was dropwise added. The stirring was maintained during 2 hours at room temperature, then the resulting solution was poured on 500 cm3 of water-ice mixture. After decantation, the aqueous layer was extracted with dichloromethane. The combine organic layer was washed with water, dried over magnesium sulfate and concentrated under reduced pressure to give 31 g of purple crystals 2 (M=263, yield: 96.7%). F (° C)=87 (purified by chromatography). NMR: (CDCl3) ppm 7.7 d J(Hz) 8 2H; 7.2 4H; 6.62 2H; 2.35 s 6H.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
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500 mL
Type
solvent
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Quantity
30 mL
Type
reactant
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[Compound]
Name
water ice
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
27 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
96.7%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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